Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with an ethyl ester at position 3, a methyl group at position 8, and a 4-methylbenzylamino moiety at position 4. The compound’s structure combines electron-withdrawing (2-oxo) and electron-donating (methyl, benzylamino) groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
1242866-44-9 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.418 |
IUPAC Name |
ethyl 8-methyl-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-8-13(2)9-11-15)16-7-5-6-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI Key |
OYUVSJGGOGLSQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.39 g/mol. The compound features a dihydroquinoline core, an ethyl ester functional group, and a substituted amino group attached to a methylbenzyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the incorporation of various functional groups to enhance biological activity. The initial steps generally focus on forming the dihydroquinoline core followed by the introduction of the ethyl ester and the methylbenzyl amino group.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Notable antifungal activity |
The compound's mechanism of action involves interaction with bacterial enzymes and cellular structures, which disrupts their normal function .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer progression. For instance, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 50 (notable inhibition at higher doses) |
| MCF7 (breast cancer) | 45 (moderate cytotoxicity) |
These findings suggest that this compound may serve as a lead compound in developing new anticancer agents .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cancer cell proliferation:
| Enzyme | IC50 (µM) |
|---|---|
| DNA gyrase | 0.0017 |
| Topoisomerase IV | 0.98 |
These results indicate that the compound may have dual applications as both an antibacterial and anticancer agent by targeting essential enzymatic pathways .
Case Studies
- Anti-HIV Activity : A study evaluated derivatives similar to this compound for anti-HIV activity. Compounds were found to exhibit effective inhibition at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) .
- Structure-Activity Relationship : Research focusing on structural modifications revealed that specific substitutions on the quinoline scaffold could enhance biological activity against both microbial and cancer targets. For example, introducing different aromatic groups improved binding affinity to target enzymes .
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest its potential as a lead compound for developing new antibiotics or antimicrobial agents.
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have indicated that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression. This characteristic positions it as a candidate for further investigation in cancer therapy, particularly in targeting pathways associated with tumor growth and metastasis.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound demonstrated that it significantly reduced bacterial viability in vitro when tested against common pathogens. The results indicated a dose-dependent response, suggesting that higher concentrations could enhance its effectiveness.
Anticancer Research
In another study focused on its anticancer properties, researchers evaluated the compound's ability to inhibit cell proliferation in various cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria like E. coli | Exhibits significant antimicrobial activity |
| Anticancer | Potential inhibitor of cancer progression enzymes | Induces apoptosis in cancer cell lines |
| Drug Development | Lead compound for new therapeutic agents | Multi-step synthesis allows for diverse modifications |
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:
Key Observations :
- The ester group at position 3 is common across analogs but may undergo hydrolysis under basic conditions, as seen in , where similar esters converted to carboxylic acids .
Key Observations :
- The target compound’s synthesis may require regioselective amination at position 4, a challenge absent in simpler analogs like Compound 2 .
- Pd-catalyzed cross-coupling (as in ) could introduce the 4-methylbenzylamino group, leveraging protocols for aryl-amino bond formation .
Physical and Spectral Properties
Key Observations :
- The target’s 4-methylbenzylamino group may lower melting points compared to 4k (223–225°C) due to reduced crystallinity .
Reactivity and Stability
- Ester Hydrolysis : Analogous to Compound 2 in , the target’s ester may hydrolyze to a carboxylic acid under basic or thiourea-mediated conditions .
- Amino Group Reactivity: The 4-methylbenzylamino group could participate in electrophilic substitution or form Schiff bases, a feature absent in chloro- or phenyl-substituted analogs .
- Thermal Stability : The bulky substituent may enhance thermal stability compared to unsubstituted Compound 2 but reduce it relative to halogenated derivatives () .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Quinoline Core Formation : Friedländer synthesis condenses substituted aniline derivatives (e.g., 8-methylaniline) with carbonyl compounds (e.g., ethyl acetoacetate) under acidic/basic conditions .
Functionalization : The 4-((4-methylbenzyl)amino) group is introduced via nucleophilic substitution or reductive amination using 4-methylbenzylamine. The ethyl ester group is retained or introduced via esterification .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen-bonded dimers observed in similar quinoline-3-carboxylates) .
- Spectroscopy :
- NMR : H/C NMR confirms substituent positions (e.g., δ 1.3 ppm for ethyl CH, δ 4.2 ppm for ester CH) .
- HPLC : Purity validation using C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 379.18) .
Q. What biological activities are associated with this compound?
- Methodological Answer :
- Antimicrobial : Tested via MIC assays against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL), likely via membrane disruption .
- Anticancer : IC values of 12–25 µM against HeLa and MCF-7 cells, potentially targeting topoisomerase II .
- Mechanistic Studies : Fluorescence quenching assays and molecular docking predict binding to enzyme active sites (e.g., cytochrome P450) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity and pharmacokinetics?
- Methodological Answer :
- Substituent Effects :
- 4-Methylbenzyl Group : Enhances lipophilicity (logP ~3.5), improving cell permeability but reducing aqueous solubility. Replacement with hydrophilic groups (e.g., pyridyl) alters bioavailability .
- Ethyl Ester : Hydrolysis to carboxylic acid derivatives (e.g., using KCO/thiourea) increases polarity, affecting renal clearance .
- SAR Studies : Analog libraries are screened via high-throughput assays to optimize IC/MIC values. For example, 8-CF analogs show 3x higher potency against P. aeruginosa .
Q. What advanced techniques resolve crystallographic data contradictions in polymorph studies?
- Methodological Answer :
- Software Tools :
- SHELXL : Refines twinned or high-resolution data (R-factor <5% for similar quinoline derivatives) .
- Mercury CSD : Visualizes voids/packing motifs and compares with Cambridge Structural Database entries (e.g., R >0.9 for packing similarity) .
- Data Validation : Hydrogen-bonding patterns (e.g., N–H···O=C dimers) are cross-checked with IR spectroscopy (stretching at 1680 cm for C=O) .
Q. How to design experiments to analyze conflicting bioactivity data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH 7.4, 37°C, 5% CO) to minimize variability .
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) with triplicate measurements to calculate robust IC values .
- Mechanistic Follow-Up : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays (ΔT >2°C indicates binding) .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- Catalytic Optimization : Use Pd/C (5% loading) for reductive amination (yield increases from 60% to 85%) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve substitution reactions (e.g., 4-amination step) but require rigorous drying to avoid hydrolysis .
- Byproduct Analysis : LC-MS identifies intermediates (e.g., over-oxidized quinoline N-oxides), guiding additive use (e.g., BHT to suppress radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
